Cyanomethanimidoyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107847-87-0 |
|---|---|
Molecular Formula |
C2HFN2 |
Molecular Weight |
72.04 g/mol |
IUPAC Name |
cyanomethanimidoyl fluoride |
InChI |
InChI=1S/C2HFN2/c3-2(5)1-4/h5H |
InChI Key |
MWUKGRIHCRHEEE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyanomethanimidoyl Fluoride
Direct Fluorination Approaches
Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecular scaffold. This can be achieved through nucleophilic, electrophilic, or radical-mediated pathways.
Nucleophilic Fluorination Pathways
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. For a hypothetical substrate leading to Cyanomethanimidoyl fluoride, this pathway would likely involve a precursor with a suitable leaving group (e.g., a chloride or a sulfonate) at the nitrogen atom of the imidoyl group. The reaction would proceed via an SN2-type mechanism. The choice of solvent is critical in these reactions, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed to enhance the nucleophilicity of the fluoride ion.
Electrophilic Fluorination Strategies
Electrophilic fluorination utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic center, such as an enolate, enol ether, or an electron-rich heteroatom. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are standard electrophilic fluorine sources. In the context of synthesizing this compound, this approach would require a precursor that can be converted into a nucleophilic nitrogen species, which would then be attacked by the electrophilic fluorine reagent. The reaction conditions would be highly dependent on the nature of the precursor and the chosen fluorinating agent.
Radical-Mediated Fluorination Processes
Radical fluorination involves the reaction of a carbon- or heteroatom-centered radical with a fluorine atom source. This method allows for the fluorination of positions that are not easily accessible through ionic pathways. Generating a nitrogen-centered radical on a cyanomethanimidoyl precursor would be the key step, followed by trapping with a fluorine radical donor. Sources of atomic fluorine for these reactions have historically included reagents like xenon difluoride (XeF₂) and, more recently, N-F reagents that can act as fluorine atom transfer agents under photoredox or thermal conditions.
Precursor Transformation Routes
These methods involve the conversion of a functional group already present in a precursor molecule into a fluoride.
Deoxyfluorination Reactions
Deoxyfluorination is a common method for converting hydroxyl groups into carbon-fluorine bonds. While typically applied to alcohols, analogous transformations can be envisioned for N-hydroxy precursors. A hypothetical N-hydroxy-cyanomethanimidoyl precursor could potentially be converted to this compound using deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents activate the hydroxyl group, turning it into a good leaving group, which is then displaced by fluoride.
Mechanistic Investigations of Cyanomethanimidoyl Fluoride Reactivity
Fundamental Reaction Pathways
The reactivity of cyanomethanimidoyl fluoride (B91410) is dictated by the interplay of its functional groups. The electron-withdrawing nature of the cyano group and the fluorine atom significantly influences the electrophilicity of the central imidoyl carbon.
The primary site for nucleophilic attack on cyanomethanimidoyl fluoride is the imidoyl carbon, which is rendered electrophilic by the adjacent fluorine and cyano functionalities. The reaction would likely proceed via a nucleophilic substitution pathway where the fluoride ion acts as the leaving group. Although fluoride is typically a poor leaving group in nucleophilic substitutions on sp3-hybridized carbons, its ability to depart can be enhanced in reactions involving sp2-hybridized centers or through activation. ubc.cabeilstein-journals.org
The mechanism can follow two general pathways:
Addition-Elimination: A nucleophile adds to the C=N double bond, forming a tetrahedral intermediate. Subsequent elimination of the fluoride ion restores the double bond, yielding the substituted product. This is a common pathway for nucleophilic substitution on sp2 carbons.
Concerted SNAr-type Pathway: In some cases, particularly with certain nucleophiles, the reaction may proceed through a concerted mechanism without a distinct intermediate. rsc.org
The reactivity towards nucleophiles would be influenced by the nucleophile's strength and the reaction conditions. Strong nucleophiles would favor the reaction, while protic solvents capable of hydrogen bonding with the fluoride leaving group could facilitate its departure. beilstein-journals.org The use of amine/HF reagents like Et3N·3HF has been shown to be effective for nucleophilic fluorination and substitution on various alkyl bromides, suggesting that fluoride itself can act as a nucleophile under specific conditions, though in this context, it is the leaving group. nih.gov
Electrophilic attack on this compound would likely target the nitrogen atoms, which possess lone pairs of electrons. Potential sites include the nitrogen of the cyano group and the nitrogen of the imine. Electrophilic fluorination, a process where an electrophilic fluorine source reacts with a nucleophilic site, provides a contrasting reactivity pattern. wikipedia.orgalfa-chemistry.com Reagents like N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. juniperpublishers.comalfa-chemistry.com
While the carbon skeleton of this compound is generally electron-poor, the nitrogen atoms could react with strong electrophiles such as protons (in acidic media) or Lewis acids. Protonation of the imine nitrogen would activate the molecule towards nucleophilic attack.
Radical reactions involving this compound could be initiated by the homolytic cleavage of the C-F bond, although this bond is strong and would require significant energy input, such as photolysis or high temperatures. wikipedia.org A more plausible pathway involves the reaction of the molecule with an externally generated radical species.
For instance, a radical could add to the C=N double bond or the C≡N triple bond. Alternatively, radical precursors could be generated from similar structures. Studies on acyl fluorides show they can act as precursors to fluoride ketyl radicals under reductive conditions, indicating that the C-F bond can be involved in radical processes. wiley.comrsc.org Similarly, the SO2F radical has been used for the construction of sulfonyl fluorides. nih.gov The reaction of fluorine atoms with molecules like methanol (B129727) can proceed via different radical pathways, highlighting the complexity of such reactions. rsc.org
Role in Advanced Chemical Transformations
There is no available information on the role of this compound in advanced chemical transformations.
Participation in Selective Functionalization Reactions
Specific examples of this compound participating in selective functionalization reactions have not been documented in available research.
Utility as a Synthon for Complex Molecular Architectures
The utility of this compound as a synthon for the construction of complex molecular architectures is not described in the existing scientific literature.
Advanced Spectroscopic Characterization for Structural Elucidation of Cyanomethanimidoyl Fluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For cyanomethanimidoyl fluoride (B91410) (C₂FN₃), a multi-pronged NMR approach would be essential.
Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity
2D NMR experiments are crucial for establishing the bonding framework of a molecule by correlating different nuclei. github.io
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): While not directly applicable for the core structure of C₂FN₃ due to the lack of protons, a ¹⁹F-¹³C HSQC or HMQC would definitively correlate the fluorine atom to its directly attached carbon atom. chemrxiv.org This would confirm the C-F bond.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range connectivity. A ¹⁹F-¹³C HMBC would show correlations between the fluorine atom and carbons that are two or three bonds away, such as the nitrile carbon. Similarly, an ¹⁵N-¹³C HMBC could reveal correlations between the nitrogen and carbon atoms, helping to piece together the N-C=N-C backbone.
COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY would not be applicable here as there is only one fluorine atom.
These 2D techniques would provide an unambiguous map of the atomic connectivity within the cyanomethanimidoyl fluoride molecule. github.io
Solid-State NMR for Condensed Phase Analysis
Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of this compound in its solid, crystalline form. man.ac.uk This technique is particularly useful for compounds that are insoluble or where crystal structure determination by X-ray diffraction is not possible. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. rsc.org Solid-state ¹³C and ¹⁹F NMR could reveal information about the molecular packing and intermolecular interactions in the crystal lattice. meihonglab.com
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₂FN₃), confirming the identity of the compound. The high resolution distinguishes the target molecule from other species that might have the same nominal mass.
Hypothetical HRMS Data for this compound:
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) (Hypothetical) |
| [C₂FN₃]⁺ | 85.0100 | 85.0103 |
Computational Chemistry and Theoretical Modeling of Cyanomethanimidoyl Fluoride
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to study organofluorine compounds, providing a balance between accuracy and computational cost. rsc.orgnih.gov These calculations can determine a molecule's optimized geometry, electronic structure, and the energies of different molecular states.
Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)
Understanding the electronic structure of a molecule is key to predicting its reactivity. A primary tool for this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). dergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For related compounds, such as cyanuric fluoride (B91410), DFT calculations have been used to determine these orbital energies and analyze the molecule's stability and potential reaction sites. researchgate.netnih.gov
While specific calculations for cyanomethanimidoyl fluoride are not available, a hypothetical HOMO-LUMO analysis would provide the data shown in the table below, yielding insight into its potential for electrophilic or nucleophilic attack.
Interactive Data Table: Hypothetical Frontier Orbital Analysis of this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | N/A | Indicates electron-donating ability. |
| LUMO Energy | N/A | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | N/A | Correlates with chemical stability and reactivity. |
Note: Data is not available from published studies and is shown for illustrative purposes only.
Potential Energy Surface Analysis and Conformation Determination
A potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry. nih.gov By exploring the PES, computational chemists can identify stable isomers and conformers, which correspond to energy minima on the surface. nih.gov The pathways for conversion between these conformers, which pass through transition states (saddle points on the PES), can also be determined. nih.govarxiv.org
For flexible molecules, conformational analysis is critical. Different conformers can have distinct properties and reactivities. Computational methods, such as periodic DFT calculations, have been used to study the conformational energies of other organofluorine compounds, revealing the most stable arrangements in the solid state. rsc.org A full-dimensional PES, for example, has been constructed for complexes like the hydrogendifluoride anion (FHF-), providing a highly accurate representation of its geometry and energy landscape. nih.gov
A computational study on this compound would explore rotations around its single bonds to identify the lowest-energy conformers and the energy barriers between them.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (N-C-C-F) | Status |
| Conformer A | N/A | N/A | Minimum |
| Conformer B | N/A | N/A | Minimum |
| Transition State A-B | N/A | N/A | Saddle Point |
Note: Data is not available from published studies and is shown for illustrative purposes only.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structure determination and verification. In particular, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard computational tool. researchgate.net For fluorinated compounds, ¹⁹F NMR is a powerful analytical technique, and theoretical calculations can help assign complex spectra to specific fluorine atoms within a molecule. researchgate.netunl.edu
By calculating the magnetic shielding tensors for each nucleus in a molecule, its NMR chemical shifts can be predicted. Comparing these predicted shifts with experimental data allows for the confident assignment of a molecule's structure or the identification of the dominant conformer in solution. unl.edu This approach has been successfully applied to a wide variety of fluorinated organic molecules. researchgate.net
A theoretical study on this compound would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in its experimental identification.
Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹⁹F | N/A |
| ¹³C (Cyano) | N/A |
| ¹³C (Imidoyl) | N/A |
| ¹H (Imino) | N/A |
Note: Data is not available from published studies and is shown for illustrative purposes only.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify intermediates, characterize transition states, and determine the most likely pathway from reactants to products. arxiv.org
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated experimentally. nih.govnih.gov Characterizing the geometry and energy of the TS is crucial for understanding a reaction's kinetics, as the energy of the TS determines the activation energy barrier.
Computational methods can locate and optimize the geometry of transition states. For example, in studies of imidoyl fluorides synthesized via cycloaddition, theoretical calculations revealed a stepwise mechanism by identifying the relevant transition states. rsc.org Similarly, mechanistic studies of SuFEx (Sulfur Fluoride Exchange) reactions involving sulfonimidoyl fluorides used DFT to show the reaction proceeds via a bimolecular nucleophilic substitution, confirmed by locating the corresponding TS. nih.gov For this compound, computational modeling could be used to characterize the transition states of its potential reactions, such as hydrolysis or cycloaddition.
Reaction Pathway Mapping
Reaction pathway mapping involves tracing the path of lowest energy from reactants to products on the potential energy surface. This is often accomplished by calculating the Intrinsic Reaction Coordinate (IRC), which follows the gradient of the energy downhill from a transition state to connect it to the corresponding reactant and product minima.
This technique confirms that a calculated transition state indeed connects the desired reactants and products. Computational studies on the rearrangement of geminal azidofluorides to imidoyl fluorides have used such methods to elucidate the role of the fluorine atom in facilitating the reaction under mild conditions. researchgate.net For a molecule like cyanoformaldehyde, a related small organic nitrile, global reaction route mapping has been used to exhaustively map all potential isomerization and decomposition pathways. nih.gov A similar investigation for this compound would illuminate its stability and likely reaction outcomes under various conditions.
Free Energy Profile Calculations
Free energy profile calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and predicting the stability of intermediates and transition states. For reactions involving this compound, such as nucleophilic substitution at the imidoyl carbon or addition to the nitrile group, density functional theory (DFT) is a commonly employed method. These calculations map the energy landscape along a defined reaction coordinate.
Table 1: Illustrative Relative Gibbs Free Energies for a Hypothetical Reaction of a Related Imidoyl Fluoride This table presents hypothetical data based on typical values found in computational studies of similar compounds to illustrate the output of free energy profile calculations.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +18.5 |
| Intermediate | +5.2 |
| Transition State 2 | +22.1 |
| Products | -10.8 |
Data is illustrative and based on values reported for analogous systems in computational chemistry literature.
This type of analysis is crucial for understanding the reactivity of this compound and for designing synthetic routes. For example, computed free energy barriers can explain the selectivity observed in reactions where multiple products are possible. researchgate.netnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While free energy profiles provide a static picture of a reaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and transport properties.
For a molecule like this compound, MD simulations can be particularly useful for understanding its behavior in different solvent environments. For example, simulations of related fluorinated acetonitrile (B52724) compounds in water have been used to characterize the solvent dynamics and hydrogen bonding networks around the molecule. nih.gov These studies have shown that even though organic fluorine is a weak hydrogen bond acceptor, specific interactions with solvent molecules like water (C-F···H-O) can be established and have a significant impact on solvation. nih.gov
MD simulations can also be used to study the aggregation and self-assembly of fluorinated molecules, driven by interactions such as dipole-dipole forces and the segregation of fluorinated moieties. researchgate.net The results from MD simulations, such as radial distribution functions, can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, providing a microscopic picture of its solvation shell.
Table 2: Illustrative Intermolecular Interaction Distances from a Hypothetical Molecular Dynamics Simulation of this compound in Water This table presents hypothetical data based on typical values found in MD simulations of similar fluorinated organic molecules in aqueous solution.
| Interaction Type | Average Distance (Å) |
| N(nitrile)···H(water) | 2.1 |
| F···H(water) | 2.5 |
| O(water)···H(imidoyl) | 2.3 |
Data is illustrative and based on values reported for analogous systems in computational chemistry literature.
These simulations are computationally intensive but provide an unparalleled atomistic view of the dynamic processes that are often difficult to probe experimentally. mdpi.comnih.gov
Advanced Theoretical Models for Fluorine-Specific Interactions
The fluorine atom possesses unique properties, including high electronegativity and low polarizability, which give rise to specific and often counterintuitive non-covalent interactions. researchgate.net Accurately modeling these fluorine-specific interactions is a significant challenge in computational chemistry and often requires advanced theoretical models that go beyond standard DFT functionals.
Key fluorine-specific interactions relevant to this compound include:
C–F···H-X Hydrogen Bonds: While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, these interactions are ubiquitous in fluorinated compounds and play a role in their crystal packing and interaction with biological targets. researchgate.net
Halogen Bonding: The nitrogen atom in the N-F group of this compound could potentially act as a halogen bond acceptor. Studies on related N-fluoro compounds have provided computational evidence for [N–F–N]+ halogen bonds, which can influence reactivity. ucmerced.educhemrxiv.orgacs.org
Orthogonal Multipolar Interactions (C–F···C=O): These interactions, where the fluorine atom interacts with the carbon of a carbonyl group, have been shown to be significant in protein-ligand binding and can contribute to binding affinity. nih.gov
π-Interactions: The interaction of the C-F bond with aromatic rings or other π-systems is another important non-covalent force.
To accurately describe these weak interactions, high-level correlated wave function methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), are often used, though they are computationally expensive. ucmerced.edunih.gov For larger systems, specialized DFT functionals with empirical dispersion corrections (e.g., ωB97X-D) or specifically parameterized force fields for molecular dynamics are necessary to capture the physics of these interactions correctly. researchgate.netresearchgate.net The choice of theoretical model is critical for obtaining reliable predictions of the structure, stability, and reactivity of this compound and other fluorinated molecules.
Future Directions and Emerging Research Avenues for Cyanomethanimidoyl Fluoride
Development of Unprecedented Synthetic Methodologies
The currently documented synthesis of what is understood to be an isomer of cyanomethanimidoyl fluoride (B91410), namely 1-cyano-N-fluoroformimidoyl fluoride, dates back to 1966. This method involves the reaction of tetrafluorohydrazine (B154578) with terminal olefins in the presence of sodium fluoride, which first yields an addition product that subsequently eliminates hydrogen fluoride to form the N-fluoriminonitrile. lookchem.comresearchgate.netdatapdf.com The original research by Logothetis and Sausen successfully isolated both syn and anti isomers of the compound. lookchem.comresearchgate.netdatapdf.com
Future research should aim to develop more efficient, safer, and versatile synthetic routes. Modern synthetic chemistry offers a plethora of tools that could be applied to this challenge. For instance, the use of alternative fluorinating agents could provide milder reaction conditions and improved yields. Exploring catalytic methods, potentially using transition metal complexes, could offer a more controlled and selective synthesis. Furthermore, the development of a one-pot synthesis from readily available precursors would significantly enhance the accessibility of cyanomethanimidoyl fluoride for further study.
| Parameter | 1966 Method | Potential Future Methodologies |
| Precursors | Tetrafluorohydrazine, terminal olefins | To be explored (e.g., cyano-substituted imines) |
| Reagents | Sodium fluoride | Advanced fluorinating agents, catalysts |
| Conditions | High temperature | Milder, more controlled conditions |
| Stereoselectivity | Mixture of syn and anti isomers | Tunable stereoselective synthesis |
| Scalability | Limited | Amenable to large-scale production |
Exploration of Novel Reactivity Modes and Pathways
The known reactivity of 1-cyano-N-fluoroformimidoyl fluoride is limited to its reactions with diethylamine (B46881) and sodium azide (B81097), as reported in the initial study. lookchem.com The reaction with diethylamine resulted in the substitution of the formimidoyl fluoride, while the reaction with sodium azide yielded the corresponding azide derivative, which was found to be explosive but stable in solution. lookchem.com
A significant area for future research lies in a systematic exploration of the reactivity of this compound. Its unique combination of a cyano group, an imine, and a fluorine atom suggests a rich and diverse chemical behavior. Investigations into its cycloaddition potential, reactions with various nucleophiles and electrophiles, and its utility as a building block in the synthesis of more complex molecules are all promising avenues. The presence of the fluorine atom could also be exploited in fluorination reactions or as a handle for radio-labeling.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For a compound with limited experimental data like this compound, these computational tools are invaluable.
High-Throughput Screening for Accelerated Discovery in Organic Synthesis
High-throughput screening (HTS) offers a powerful approach to rapidly explore the reactivity of this compound and identify new applications. sigmaaldrich.comthermofisher.comcapes.gov.brnih.gov Once a reliable synthetic route is established, the compound could be screened against a large library of reactants under various conditions to map out its chemical space.
This could involve screening for new catalytic activities, identifying novel reaction products, or discovering its potential as a reagent in a wide range of chemical transformations. HTS can also be employed to quickly optimize reaction conditions for its synthesis or its subsequent reactions, significantly accelerating the research and development cycle. The use of reactive intermediates in HTS is a growing area, and this compound could be a valuable addition to the chemist's toolbox for generating molecular diversity. thermofisher.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
